Octopine

Description

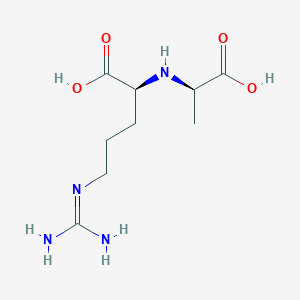

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(1R)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXSCCDUAFEIOE-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70946103 | |

| Record name | Octopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Acros Organics MSDS] | |

| Record name | Octopine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

34522-32-2 | |

| Record name | Octopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34522-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034522322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Architecture of Octopine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octopine, a unique amino acid derivative, holds a significant place in biochemistry and molecular biology. First isolated from octopus muscle, it is notably produced in plant crown gall tumors induced by Agrobacterium tumefaciens. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, biosynthetic and catabolic pathways, and its role in biological systems. Detailed data is presented in tabular format, and key pathways are visualized to facilitate a deeper understanding for research and drug development applications.

Chemical Structure and Properties

This compound is chemically known as (2S)-2-[[(1R)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid.[1] It is an analog of lactic acid, formed from the reductive condensation of L-arginine and pyruvic acid.[2][3] This structure features two chiral centers, contributing to its specific biological activity.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈N₄O₄ | [4] |

| Molecular Weight | 246.26 g/mol | [4] |

| IUPAC Name | (2S)-2-[[(1R)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid | [1] |

| Melting Point | 283-284 °C | [2] |

| Boiling Point (estimated) | 389.26 °C | [2] |

| Water Solubility | Limited, requires heating and sonication | [2] |

| Methanol Solubility | Slightly soluble | [2] |

| pKa₁ (α-carboxyl) | 1.36 | [5] |

| pKa₂ (α-amino) | 8.77 | [5] |

| XLogP3-AA (predicted) | -3.7 | [2] |

Biosynthesis and Catabolism

The synthesis and degradation of this compound are tightly regulated processes, particularly in the context of the interaction between Agrobacterium tumefaciens and its plant host.

Biosynthesis of this compound

In crown gall tumors, this compound is synthesized by the enzyme this compound synthase (OCS), which is encoded by the ocs gene transferred from the Ti plasmid of Agrobacterium tumefaciens into the plant genome.[6][7] This enzyme catalyzes the NADH-dependent reductive condensation of pyruvate (B1213749) and L-arginine.[3] The expression of the ocs gene in plant cells is a key feature of the genetic modification induced by the bacterium.

Caption: Biosynthesis of this compound from pyruvic acid and L-arginine.

Catabolism of this compound by Agrobacterium tumefaciens

Agrobacterium tumefaciens utilizes this compound as a source of carbon and nitrogen.[8][9] The genes responsible for this compound catabolism are located on the Ti plasmid in a region known as the this compound catabolism (occ) operon.[10] The breakdown of this compound is initiated by the enzyme this compound oxidase. The catabolic pathway ultimately feeds into the central metabolism of the bacterium.

Caption: this compound uptake and catabolism pathway in A. tumefaciens.

Regulation of this compound Metabolism

The synthesis and catabolism of this compound are tightly regulated processes. In Agrobacterium tumefaciens, the expression of the occ operon is induced by the presence of this compound and is controlled by a LysR-type transcriptional regulator, OccR.[11]

Caption: Regulation of the this compound catabolism operon by OccR.

Experimental Protocols

Chemical Synthesis of this compound

A common method for the chemical synthesis of this compound involves the reaction of L-arginine with L-α-bromopropionic acid.[8] An alternative approach is the reductive amination of methyl pyruvate with arginine methyl ester, followed by hydrolysis and deprotection.[8]

Illustrative Protocol Outline (based on Abderhalden method):

-

Reaction: L-arginine is reacted with L-α-bromopropionic acid in a suitable solvent.

-

Purification: The resulting this compound is purified from the reaction mixture using ion-exchange chromatography, typically with a resin like Dowex 50W-X8 (H⁺ form).[8]

-

Recrystallization: Further purification can be achieved by recrystallization from aqueous ethanol.[8]

-

Purity Analysis: The purity of the synthesized this compound is confirmed by techniques such as high-performance liquid chromatography (HPLC).[8]

Extraction of this compound from Biological Samples

This compound can be extracted from tissues such as crown gall tumors or the muscle of marine invertebrates.[3]

General Extraction and Purification Protocol Outline:

-

Homogenization: The tissue is homogenized in a suitable buffer.

-

Centrifugation: The homogenate is centrifuged to remove cellular debris.

-

Purification: The supernatant containing this compound is subjected to purification steps, which may include:

-

Ion-exchange chromatography: To separate this compound based on its charge.

-

Paper chromatography or electrophoresis: For further separation and identification.

-

-

Quantification: The amount of this compound can be quantified using methods like labeling with a radioactive precursor (e.g., [³H]arginine) and subsequent scintillation counting.

This compound Dehydrogenase Activity Assay

The activity of this compound dehydrogenase (ODH) can be measured spectrophotometrically. The assay monitors the change in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ during the synthesis of this compound or the reduction of NAD⁺ to NADH during the reverse reaction.

Assay Principle:

-

Forward Reaction (this compound Synthesis): The decrease in absorbance at 340 nm is measured as NADH is consumed in the presence of L-arginine and pyruvate.

-

Reverse Reaction (this compound Degradation): The increase in absorbance at 340 nm is measured as NAD⁺ is reduced to NADH in the presence of this compound.

Role in Drug Development and Research

This compound and its metabolic pathways present several areas of interest for researchers and drug development professionals:

-

Antimicrobial Targets: The enzymes involved in this compound catabolism in Agrobacterium tumefaciens could be potential targets for the development of novel antimicrobial agents to combat plant diseases.

-

Enzyme Kinetics and Inhibition: The study of this compound dehydrogenase provides a model system for understanding enzyme kinetics, substrate specificity, and inhibitor design.

-

Biotechnology Applications: The ocs promoter and terminator sequences are widely used in plant genetic engineering for the controlled expression of transgenes.[12]

Conclusion

This compound is a fascinating molecule with a well-defined chemical structure and important biological roles. Its synthesis in plants is a direct consequence of genetic manipulation by Agrobacterium tumefaciens, highlighting a unique inter-kingdom interaction. The detailed understanding of its physicochemical properties, biosynthesis, and catabolism provides a solid foundation for further research and potential applications in biotechnology and the development of new therapeutic or agrochemical agents. The data and pathways presented in this guide offer a valuable resource for professionals in these fields.

References

- 1. Identification of Agrobacterium tumefaciens genes that direct the complete catabolism of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound [smolecule.com]

- 3. Induction of Responsiveness to this compound and Lysopine in Crown-Gall Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 6. This compound | C9H18N4O4 | CID 108172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Accumulation Early in Crown Gall Development is Progressive - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organic chemistry - Synthesizing this compound from arginine and 2-bromopropionic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Opine transport genes in the this compound (occ) and nopaline (noc) catabolic regions in Ti plasmids of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. The Bases of Crown Gall Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Agrobacterium tumefaciens responses to plant-derived signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Octopine Biosynthesis Pathway in Crown Gall

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crown gall disease, incited by the soil bacterium Agrobacterium tumefaciens, represents a unique instance of inter-kingdom genetic transfer. A segment of the bacterial tumor-inducing (Ti) plasmid, known as the T-DNA, is transferred to and integrated into the plant host's genome. This T-DNA carries genes that orchestrate the synthesis of phytohormones, leading to tumor formation, and a class of unique amino acid or sugar derivatives called opines. This guide provides a detailed technical overview of the biosynthesis of octopine, a prominent opine, within crown gall tumors. It covers the molecular genetics of the pathway, the enzymatic reaction, quantitative data on its production, and detailed experimental protocols for its detection and analysis. Furthermore, it delves into the signaling cascades that regulate this remarkable pathogenic strategy, offering insights for researchers in plant pathology, microbiology, and those exploring novel targets for therapeutic intervention.

Introduction: The Central Role of Opines in Crown Gall Disease

Agrobacterium tumefaciens engineers the plant's cellular machinery to create a favorable niche for its proliferation. This is primarily achieved through the production of opines, which serve as a specific source of carbon and nitrogen for the colonizing bacteria.[1][2] The type of opine produced is determined by the specific Ti plasmid harbored by the infecting Agrobacterium strain.[3] this compound, a condensation product of arginine and pyruvate (B1213749), is one of the most well-characterized opines and is synthesized in tumors induced by Agrobacterium strains carrying an this compound-type Ti plasmid.[4] The presence of this compound in crown gall tissue is a definitive marker of T-DNA transfer and expression.[5]

The Molecular Machinery of this compound Biosynthesis

The biosynthesis of this compound in crown gall tumors is a direct result of the expression of a T-DNA-encoded gene, the this compound synthase (ocs) gene.[6] This gene is part of the T-DNA segment that is transferred from the Agrobacterium Ti plasmid to the plant cell nucleus and integrated into the host genome.

The Ti Plasmid and T-DNA Transfer

The tumor-inducing (Ti) plasmid is a large, extrachromosomal DNA molecule in Agrobacterium tumefaciens.[1] A specific region of this plasmid, the T-DNA, is flanked by 25-base-pair direct repeats known as the left and right borders. The virulence (vir) genes, also located on the Ti plasmid but outside the T-DNA region, are essential for the processing and transfer of the T-DNA into the plant cell.[7] The T-DNA itself carries the genetic information for hormone and opine synthesis.[5]

The this compound Synthase (OCS) Enzyme

The key enzyme responsible for this compound synthesis is this compound synthase (OCS), encoded by the ocs gene on the T-DNA.[6] OCS is a member of the opine synthase family of enzymes and catalyzes the reductive condensation of an amino acid and a keto acid. In the case of this compound, the substrates are L-arginine and pyruvate. The reaction is NADPH-dependent.

Reaction: L-Arginine + Pyruvate + NADPH + H⁺ ⇌ N²-(D-1-carboxyethyl)-L-arginine (this compound) + NADP⁺ + H₂O

This compound synthase exhibits a degree of substrate promiscuity and can utilize other amino acids to produce different "this compound-family" opines.

Signaling and Regulation of this compound Biosynthesis

The expression of the ocs gene, and consequently the biosynthesis of this compound, is tightly regulated and dependent on the successful transfer and integration of the T-DNA into the plant genome. This entire process is initiated by a sophisticated signaling interplay between the bacterium and the host plant.

Initiation of T-DNA Transfer: The vir Gene Activation Cascade

The T-DNA transfer process is initiated by the recognition of phenolic compounds, such as acetosyringone, released from wounded plant tissues.[1][7] This triggers a phosphorylation cascade involving the VirA and VirG proteins, a two-component regulatory system encoded by the vir region of the Ti plasmid.[8]

-

VirA , a transmembrane sensor kinase, autophosphorylates its histidine residue upon detecting acetosyringone.[8]

-

The phosphate (B84403) group is then transferred to an aspartate residue on the VirG protein, a transcriptional activator.[8]

-

Phosphorylated VirG then activates the transcription of the other vir genes, which encode the machinery for T-DNA processing and transfer.[7]

Quantitative Analysis of this compound Production

The levels of this compound in crown gall tumors can vary significantly depending on the host plant species, the inducing Agrobacterium strain, and the age of the tumor.

Table 1: this compound and Nopaline (B31955) Content in Various Crown Gall Tumors

| Opine Type | Inducing Agrobacterium Strain/Biotype | Host Plant | Opine Content | Reference |

| This compound | Biotype 1 | Tobacco | Traces | [9] |

| This compound | Biotype 3 (grapevine isolates) | Grapevine | High levels | [9] |

| This compound | Various strains | Tobacco | 1 to 240 times higher than normal tissue | [1] |

| This compound | Various strains | Sunflower | Normal levels (with high arginine) | [1] |

| Nopaline | Biotypes 1, 2, and 3 | Grapevine, Kalanchoe tubiflora | No significant quantitative difference | [9] |

| Nopaline | Not specified | Cherry, Blackberry, Grape, Plum | Most common opine found | [7] |

Experimental Protocols

Extraction of Opines from Crown Gall Tissue

-

Excise approximately 100-500 mg of crown gall tissue.

-

Homogenize the tissue in 1 mL of distilled water or 80% ethanol (B145695) using a mortar and pestle or a tissue homogenizer.

-

Transfer the homogenate to a microcentrifuge tube.

-

Centrifuge at 12,000 x g for 10 minutes to pellet the cell debris.

-

Carefully transfer the supernatant to a new tube. This crude extract contains the opines.

Protocol for Paper Electrophoresis of Opines

Paper electrophoresis is a standard method for separating opines based on their charge.

Materials:

-

Whatman 3MM chromatography paper

-

Electrophoresis buffer (e.g., formic acid:acetic acid:water, 5:15:80, v/v/v, pH 1.8)

-

Electrophoresis apparatus with a power supply

-

Staining solution (e.g., Phenanthrenequinone (B147406) reagent)

-

Opine standards (e.g., authentic this compound and nopaline)

Procedure:

-

Cut the Whatman 3MM paper to the desired size to fit the electrophoresis apparatus.

-

Mark an origin line in the center of the paper with a pencil.

-

Spot 5-10 µL of the plant tissue extract and the opine standards onto the origin.

-

Saturate the paper with the electrophoresis buffer.

-

Place the paper in the electrophoresis chamber, ensuring the ends are immersed in the buffer reservoirs.

-

Apply a constant voltage of approximately 20 V/cm for 1-2 hours.

-

After electrophoresis, remove the paper and dry it in a fume hood or an oven at 60°C.

-

Stain the paper with the phenanthrenequinone reagent to visualize the opine spots. Opines will appear as fluorescent spots under UV light.

Colorimetric Assay for this compound Detection

This method provides a quantitative measure of this compound concentration.

Materials:

-

Phenanthrenequinone solution (0.02% w/v in absolute ethanol)

-

NaOH solution (10% w/v in 60% ethanol)

-

Spectrophotometer or microplate reader

Procedure:

-

To 100 µL of the plant extract, add 100 µL of the phenanthrenequinone solution.

-

Add 100 µL of the NaOH solution.

-

Incubate the mixture at room temperature for 20 minutes.

-

Measure the absorbance at a specific wavelength (typically around 520 nm) using a spectrophotometer.

-

Quantify the this compound concentration by comparing the absorbance to a standard curve prepared with known concentrations of authentic this compound.

In Vitro this compound Synthase Activity Assay

This assay measures the enzymatic activity of OCS in a cell-free extract.

Materials:

-

Protein extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM β-mercaptoethanol, 1 mM EDTA)

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5)

-

Substrates: L-arginine (e.g., 10 mM), pyruvate (e.g., 10 mM)

-

Cofactor: NADPH (e.g., 0.2 mM)

-

Spectrophotometer

Procedure:

-

Prepare a protein extract from crown gall tissue using the protein extraction buffer.

-

Set up the reaction mixture containing the reaction buffer, L-arginine, and pyruvate.

-

Add the protein extract to the reaction mixture.

-

Initiate the reaction by adding NADPH.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the enzyme activity based on the rate of NADPH oxidation and the protein concentration of the extract.

The this compound Biosynthesis Pathway: A Visual Representation

The following diagram illustrates the key steps in the this compound biosynthesis pathway, from the transfer of T-DNA to the final enzymatic reaction.

Conclusion and Future Directions

The this compound biosynthesis pathway is a cornerstone of the parasitic strategy employed by Agrobacterium tumefaciens. A thorough understanding of this pathway, from the initial signaling events to the final enzymatic conversion, is crucial for both fundamental research in plant-microbe interactions and for applied sciences. For researchers in drug development, the enzymes and regulatory proteins involved in opine metabolism represent potential targets for novel anti-phytopathogenic agents. Future research could focus on the high-resolution structure of this compound synthase to facilitate the design of specific inhibitors. Furthermore, a deeper understanding of the signaling networks that control opine synthesis could unveil new strategies to disrupt the establishment of crown gall disease. The detailed protocols and data presented in this guide provide a solid foundation for such future investigations.

References

- 1. Frontiers | Agrobacterium tumefaciens responses to plant-derived signaling molecules [frontiersin.org]

- 2. This compound and nopaline metabolism in Agrobacterium tumefaciens and crown gall tumor cells: role of plasmid genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. mpipz.mpg.de [mpipz.mpg.de]

- 5. Detection and Quantitation of this compound in Normal Plant Tissue and in Crown Gall Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modeling the kinetics of interorgan arginine metabolism during bacterial sepsis in swine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of the vir genes of Agrobacterium tumefaciens plasmid pTiC58 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reconstitution of Acetosyringone-Mediated Agrobacterium tumefaciens Virulence Gene Expression in the Heterologous Host Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection and quantitation of this compound in normal plant tissue and in crown gall tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Octopine in Agrobacterium tumefaciens Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the multifaceted role of octopine in the physiology of the plant pathogen Agrobacterium tumefaciens. Synthesized by crown gall tumors as a result of genetic manipulation by the bacterium, this compound serves as a crucial nutrient source and a key signaling molecule, profoundly influencing gene expression, metabolism, and the horizontal transfer of the tumor-inducing (Ti) plasmid. This document details the molecular mechanisms of this compound transport and catabolism, its function in regulating the expression of the this compound catabolism (occ) operon, and its critical role in inducing the conjugative transfer of the Ti plasmid. Detailed experimental protocols for studying these processes and quantitative data are provided to facilitate further research and potential applications in drug development, such as the design of novel antimicrobial strategies targeting this unique metabolic and signaling pathway.

Introduction

Agrobacterium tumefaciens is a soil-dwelling bacterium renowned for its unique ability to transfer a segment of its DNA, the T-DNA, from its Ti plasmid into the genome of a host plant. This natural genetic engineering process leads to the formation of crown gall tumors. The T-DNA carries genes that direct the synthesis of plant hormones, causing tumorous growth, and also genes for the production of specialized amino acid derivatives called opines.

This compound is a prominent opine produced by tumors induced by this compound-type A. tumefaciens strains. This molecule is a condensation product of arginine and pyruvate. For the bacterium, this compound represents a private nutritional source in the competitive rhizosphere, as only agrobacteria carrying the corresponding catabolic genes on their Ti plasmid can utilize it. Beyond its role as a nutrient, this compound functions as a chemical messenger, orchestrating a sophisticated regulatory network that governs gene expression and the dissemination of the Ti plasmid. Understanding the intricate role of this compound in the physiology of A. tumefaciens is fundamental for comprehending the bacterium's life cycle and its interaction with the plant host.

This compound as a Nutrient Source: Transport and Catabolism

A. tumefaciens has evolved a highly specific and efficient system for the uptake and degradation of this compound, ensuring a competitive advantage in the tumor environment.

The this compound Transport System

The uptake of this compound from the extracellular environment is mediated by a periplasmic binding protein-dependent ABC transporter system encoded by the occQMPJ operon located on the Ti plasmid.[1] The components of this transporter are:

-

OccJ: A periplasmic binding protein that captures this compound with high affinity.[1]

-

OccQ and OccM: Integral membrane proteins that form the channel for this compound translocation across the cytoplasmic membrane.[1]

-

OccP: An ATPase that provides the energy for the transport process through ATP hydrolysis.

The expression of the occQMPJ operon is tightly regulated and is induced by the presence of this compound, as detailed in Section 3.

The this compound Catabolic Pathway

Once inside the bacterial cell, this compound is catabolized to provide carbon, nitrogen, and energy.[2] The complete degradation of this compound to glutamate (B1630785) involves a series of enzymatic steps encoded by genes located on both the Ti plasmid and the bacterial chromosome.[3][4]

The key enzymes and their corresponding genes are:

-

This compound oxidase: Encoded by the ooxA and ooxB genes on the Ti plasmid, this enzyme catalyzes the initial cleavage of this compound into L-arginine and pyruvate.[2]

-

Arginase: Encoded by the arcA gene, this enzyme converts L-arginine into L-ornithine and urea.[2]

-

Ornithine cyclodeaminase: Encoded by the homologous arcB and ocd genes, this enzyme converts L-ornithine into proline and ammonia.[2]

-

Proline dehydrogenase: Encoded by the putA gene, this enzyme oxidizes proline to glutamate.[2]

This pathway efficiently channels the carbon and nitrogen from this compound into the central metabolism of the bacterium.

This compound as a Signaling Molecule: Regulation of Gene Expression

This compound's role extends beyond that of a simple nutrient; it is a critical signaling molecule that activates a specific transcriptional regulatory program.

The OccR Regulon

The transcriptional regulation of the this compound catabolism genes is primarily controlled by the LysR-type transcriptional regulator, OccR.[5] The occR gene is located on the Ti plasmid and is divergently transcribed from the occQ operon.[6]

-

In the absence of this compound: OccR binds to the promoter region between occR and occQ, acting as a repressor for its own transcription and for the basal transcription of the occQ operon. This binding induces a bend in the DNA.[6]

-

In the presence of this compound: this compound acts as an inducer, binding to OccR and causing a conformational change. This conformational change alters the interaction of OccR with the DNA, relaxing the DNA bend and converting OccR from a repressor to an activator of occQ transcription.[6] This leads to a significant increase in the expression of the this compound transport and catabolism genes.

Induction of Ti Plasmid Conjugation

One of the most remarkable roles of this compound as a signaling molecule is its ability to induce the conjugative transfer of the Ti plasmid to other agrobacteria. This process is mediated by the traR gene, which is located at the distal end of the occ operon.[7]

The signaling cascade is as follows:

-

This compound, produced by the plant tumor, is taken up by A. tumefaciens.

-

The presence of this compound induces the expression of the occ operon, including the traR gene, through the action of OccR.[7]

-

TraR is a transcriptional activator that, in the presence of an N-acyl-homoserine lactone (AHL) quorum-sensing signal, activates the expression of the tra and trb genes, which are required for Ti plasmid conjugation.[8]

This elegant mechanism ensures that the Ti plasmid is primarily transferred in the presence of a plant tumor, the environment where the plasmid provides a significant selective advantage.

Quantitative Data

The following tables summarize key quantitative data related to the role of this compound in A. tumefaciens physiology.

Table 1: Enzyme Kinetics of this compound Catabolism

| Enzyme | Gene(s) | Substrate | Km | Reference(s) |

| This compound Oxidase | ooxA, ooxB | This compound | 1 mM | [9] |

Table 2: Growth Parameters of A. tumefaciens on this compound

| Strain | Limiting Nutrient | Maximum Specific Growth Rate (μmax) (h-1) | Substrate Affinity (Ks) (μM) | Reference(s) |

| ATCC 15955 | This compound (Carbon) | 0.16 | 1.8 | [10] |

| ATCC 15955 | This compound (Nitrogen) | 0.15 | 1.1 | [10] |

| B6 | This compound (Carbon) | 0.06 | 10.9 | [10] |

| B6 | This compound (Nitrogen) | 0.05 | 7.9 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in A. tumefaciens.

This compound-Induced Gene Expression Analysis using a β-Galactosidase Reporter Assay

This protocol is used to quantify the induction of a promoter of interest (e.g., the occQ promoter) by this compound using a lacZ reporter gene.

Materials:

-

A. tumefaciens strain containing a plasmid with the promoter of interest fused to lacZ.

-

AB minimal medium.

-

This compound solution (10 mg/mL, filter-sterilized).

-

Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).

-

0.1% SDS solution.

-

ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer).

-

1 M Na2CO3 solution.

-

Spectrophotometer.

Procedure:

-

Grow the A. tumefaciens strain overnight in AB minimal medium to an OD600 of 0.4-0.6.

-

Divide the culture into two: one control and one induced. To the induced culture, add this compound to a final concentration of 100 µg/mL.

-

Incubate both cultures for 4-6 hours at 28°C with shaking.

-

Measure the final OD600 of each culture.

-

To 1 mL of each culture, add 2 drops of chloroform and 1 drop of 0.1% SDS. Vortex for 10 seconds to permeabilize the cells.

-

Pre-warm the tubes to 28°C for 5 minutes.

-

Start the reaction by adding 200 µL of ONPG solution. Start a timer.

-

Incubate at 28°C until a yellow color develops.

-

Stop the reaction by adding 500 µL of 1 M Na2CO3. Record the reaction time.

-

Centrifuge the tubes to pellet cell debris.

-

Measure the absorbance of the supernatant at 420 nm (A420).

-

Calculate Miller Units using the following formula: Miller Units = (1000 * A420) / (t * V * OD600) where t = reaction time in minutes, V = volume of culture assayed in mL, and OD600 is the cell density.

Virulence Assay on Potato Discs

This assay assesses the ability of A. tumefaciens to induce tumors on plant tissue.

Materials:

-

Fresh, healthy potatoes.

-

A. tumefaciens strains (wild-type and mutants).

-

Sterile water.

-

10% bleach solution.

-

Sterile cork borer or scalpel.

-

Petri dishes with sterile, moist filter paper.

-

Lugol's iodine solution (10% KI, 5% I2).

Procedure:

-

Surface-sterilize potatoes by washing with water, soaking in 10% bleach for 20 minutes, and rinsing with sterile water.

-

Aseptically cut potato discs (approximately 5 mm thick) using a sterile cork borer or scalpel.

-

Place the potato discs on sterile, moist filter paper in Petri dishes.

-

Grow A. tumefaciens strains overnight in a suitable medium. Resuspend the cells in sterile water to an OD600 of 0.5.

-

Inoculate the center of each potato disc with 10 µL of the bacterial suspension.

-

Seal the Petri dishes with parafilm and incubate in the dark at room temperature (22-25°C) for 3-4 weeks.

-

After the incubation period, observe the formation of tumors on the potato discs.

-

For better visualization, stain the discs with Lugol's iodine solution. Starch-containing healthy tissue will stain dark blue/black, while tumor tissue, which has consumed the starch, will remain pale.[11]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes and workflows described in this guide.

Caption: The this compound catabolic pathway in Agrobacterium tumefaciens.

Caption: Regulation of the occQ operon by OccR in response to this compound.

Caption: Experimental workflow for the potato disc virulence assay.

Conclusion

This compound plays a central and multifaceted role in the physiology of Agrobacterium tumefaciens. It is not merely a nutrient source but also a sophisticated signaling molecule that fine-tunes gene expression to the specific conditions of the tumor microenvironment. The intricate interplay between this compound transport, catabolism, and the regulation of gene expression, including the induction of Ti plasmid conjugation, highlights the remarkable co-evolution of this pathogen with its plant hosts. A thorough understanding of these processes is not only crucial for fundamental microbiology and plant pathology but also opens avenues for the development of novel strategies to combat crown gall disease and for the refinement of Agrobacterium-mediated plant biotechnology. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore this fascinating biological system.

References

- 1. Constitutive mutations of the OccR regulatory protein affect DNA bending in response to metabolites released from plant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Agrobacterium tumefaciens genes that direct the complete catabolism of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A radiotechnique suitable for the detection of this compound synthesis in crown-gall tissues grown in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Interactions between this compound and nopaline plasmids in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNase I footprinting [gene.mie-u.ac.jp]

- 7. Agrobacterium tumefaciens can Obtain Sulfur from an Opine that is Synthesized by this compound Synthase Using S-methylmethionine as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.upenn.edu [med.upenn.edu]

- 9. This compound and nopaline oxidases from Ti plasmids of Agrobacterium tumefaciens: molecular analysis, relationship, and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Growth of Agrobacterium tumefaciens under this compound limitation in chemostats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acs.agr.hr [acs.agr.hr]

An In-depth Technical Guide to the Discovery and History of Octopine Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octopine (N²-(D-1-carboxyethyl)-L-arginine) is a unique amino acid derivative that holds a significant place in the history of molecular biology and plant pathology. Initially discovered in the muscle tissue of an octopus, its subsequent identification in crown gall tumors instigated a cascade of research that ultimately unraveled the mechanisms of horizontal gene transfer between bacteria and plants. This guide provides a comprehensive overview of the discovery of this compound, the key milestones in its research, detailed experimental protocols, and the signaling pathways it influences.

Discovery and Early History

The story of this compound begins in 1927, when it was first isolated from octopus muscle, leading to its name.[1] For several decades, it was considered a curiosity of invertebrate physiology. A pivotal shift in this compound research occurred when it was later identified in crown gall tumors of plants.[1] These tumors are induced by the soil bacterium Agrobacterium tumefaciens.

This discovery sparked a crucial question: what was the origin and function of this unusual compound in plant tumors? Early investigations revealed a fascinating link between the strain of Agrobacterium and the type of opine produced in the tumor. It was established that certain strains of A. tumefaciens induce tumors that synthesize this compound, while others lead to the production of a related compound, nopaline.[2] This specificity strongly suggested that the bacterium itself dictates the metabolic machinery of the transformed plant cells.

Further research confirmed that the genes responsible for both the synthesis of this compound in the plant tumor and its subsequent catabolism by the bacterium were located on a large plasmid within Agrobacterium, known as the tumor-inducing (Ti) plasmid.[2][3] This groundbreaking discovery provided the first direct evidence of horizontal gene transfer from a prokaryote to a eukaryote and laid the foundation for the development of Agrobacterium-mediated plant transformation, a cornerstone of modern plant biotechnology.

Quantitative Data in this compound Research

Quantitative analysis has been instrumental in understanding the role of this compound in the crown gall system. Researchers have focused on quantifying this compound levels in various tissues and determining the kinetic properties of the enzymes involved in its metabolism.

This compound Concentration in Plant Tissues

Studies have shown that crown gall tumors can contain significantly higher concentrations of this compound compared to normal plant tissues. The amount of this compound can vary depending on the inducing Agrobacterium strain and the host plant.

| Plant Tissue | Inducing A. tumefaciens Strain | This compound Concentration (relative to normal tissue) | Reference |

| Tobacco Tumor | Various this compound-type strains | 1 to 240 times higher | [4][5] |

| Sunflower Tumor | Undifferentiated tumors | Normal levels (with high arginine) | [4][5] |

| Grapevine Crown Gall | Natural infection (this compound-type) | Present in 58.8% of opine-positive samples | [6] |

| Grapevine Crown Gall | Biotype 3 this compound isolates | Large amounts (traces in biotype 1 tumors) | [7] |

Kinetic Properties of this compound Synthase

This compound synthase is the enzyme responsible for the synthesis of this compound in crown gall tumors. It catalyzes the reductive condensation of pyruvate (B1213749) and L-arginine. The kinetic properties of this enzyme have been characterized, providing insights into its efficiency and substrate specificity.

| Substrate | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Reference |

| Arginine | 2.5 mM | 100 (relative) | [8] |

| Pyruvate | 1.2 mM | 100 (relative) | [8] |

| NADPH | 0.04 mM | 100 (relative) | [8] |

Note: Vmax values are relative and depend on the specific activity of the enzyme preparation. The kinetic data suggests a partially ordered mechanism where NADPH binds first, followed by either arginine or pyruvate.[8]

Key Experimental Protocols

The study of this compound has necessitated the development of specific methodologies for its isolation, detection, and the analysis of the biological processes it is involved in.

Isolation and Detection of this compound from Crown Gall Tissue

Objective: To extract and identify this compound from plant tumor tissue.

Materials:

-

Crown gall tumor tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Ethanol (B145695) (95%)

-

Centrifuge and tubes

-

Whatman 3MM chromatography paper

-

High-voltage electrophoresis apparatus

-

Electrophoresis buffer (e.g., pH 3.5)

-

Sakaguchi reagent (for visualization)

-

This compound standard

Procedure:

-

Tissue Homogenization: Freeze the crown gall tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Add an equal weight of 95% ethanol to the powdered tissue and continue grinding to create a homogenous slurry.

-

Clarification: Transfer the slurry to a centrifuge tube and spin at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cell debris.

-

Sample Preparation: Carefully collect the supernatant, which contains the extracted opines. This extract can be concentrated by evaporation if necessary.

-

Paper Electrophoresis:

-

Cut a strip of Whatman 3MM paper to the desired size.

-

Apply a small spot of the concentrated extract and an this compound standard onto the origin line of the paper.

-

Moisten the paper with the electrophoresis buffer, ensuring not to wet the sample spots directly.

-

Place the paper in the electrophoresis chamber with the ends immersed in the buffer reservoirs.

-

Apply a high voltage (e.g., 2000 V) for a duration sufficient to achieve good separation (e.g., 1-1.5 hours).

-

-

Visualization:

-

After electrophoresis, dry the paper thoroughly.

-

Spray the paper with Sakaguchi reagent, which specifically reacts with the guanidinium (B1211019) group of arginine and its derivatives like this compound, to produce a characteristic red-colored spot.[2]

-

The presence of this compound in the sample is confirmed by comparing the migration distance of the sample spot with that of the this compound standard.

-

Workflow for Agrobacterium-mediated Plant Transformation and Opine Analysis

This workflow provides a general overview of the steps involved in genetically modifying a plant to produce this compound and subsequently analyzing its presence.

Workflow Stages:

-

Vector Construction:

-

The gene for this compound synthase (ocs) is cloned into a binary vector. This vector is a plasmid that can replicate in both E. coli (for cloning and manipulation) and Agrobacterium.

-

The ocs gene is placed under the control of a suitable plant promoter to ensure its expression in the plant cells.

-

-

Agrobacterium Transformation:

-

The binary vector containing the ocs gene is introduced into a competent Agrobacterium tumefaciens strain. This is typically done using electroporation or a freeze-thaw method.

-

-

Plant Transformation:

-

Explants (small pieces of plant tissue, e.g., leaf discs) are co-cultivated with the transformed Agrobacterium.

-

During co-cultivation, the Agrobacterium transfers the T-DNA region of its Ti plasmid (which has been engineered to carry the ocs gene) into the plant cell's genome.

-

-

Selection and Regeneration:

-

The explants are transferred to a selective medium that contains antibiotics to kill the Agrobacterium and a selection agent (e.g., an antibiotic or herbicide) to allow only the successfully transformed plant cells to grow.

-

Hormones are added to the medium to induce the transformed cells to regenerate into whole plants.

-

-

Opine Analysis:

-

Once the transgenic plants are grown, tissue samples are taken to test for the presence of this compound using the isolation and detection protocol described in section 3.1.

-

Signaling Pathways and Logical Relationships

The presence of this compound in the tumor environment is not just a metabolic endpoint; it serves as a crucial signal for the inciting Agrobacterium, activating a specific genetic program for its catabolism.

Regulation of the this compound Catabolism (occ) Operon

The genes required for the uptake and breakdown of this compound by Agrobacterium are organized in the this compound catabolism (occ) operon on the Ti plasmid. The expression of this operon is tightly regulated by the presence of this compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Investigations on the kinetic mechanism of this compound dehydrogenase. 1. Steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection and quantitation of this compound in normal plant tissue and in crown gall tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apsnet.org [apsnet.org]

- 6. ojs.openagrar.de [ojs.openagrar.de]

- 7. mpipz.mpg.de [mpipz.mpg.de]

- 8. academic.oup.com [academic.oup.com]

The Crown's Bounty: Octopine as a Carbon and Nitrogen Source for Agrobacterium tumefaciens

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Agrobacterium tumefaciens, a soil-dwelling bacterium renowned for its unique ability to genetically transform plants, utilizes a sophisticated metabolic strategy to thrive in the specialized niche of the plant tumor environment it creates. Central to this strategy is the catabolism of opines, unique amino acid and sugar derivatives synthesized by the transformed plant cells under the direction of bacterial T-DNA. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the utilization of octopine, a prominent opine, as a primary source of carbon and nitrogen for Agrobacterium. Understanding these pathways is not only crucial for fundamental microbiology and plant-pathogen interactions but also holds potential for applications in synthetic biology and biotechnology.

This compound Transport: Gaining Entry into the Bacterial Cell

The journey of this compound as a nutrient source begins with its transport across the bacterial membrane. This process is mediated by a specific and inducible transport system encoded by genes located on the Ti (tumor-inducing) plasmid. The this compound catabolism (occ) region of the Ti plasmid harbors a set of genes responsible for both the transport and degradation of this compound.[1]

The transport system for this compound is a binding protein-dependent ABC (ATP-binding cassette) transporter.[1] This multi-component system is characterized by high substrate affinity and specificity. The key components, encoded by the occQ, occM, occP, and occJ genes, work in concert to efficiently internalize this compound from the extracellular environment. While the Ti plasmid-encoded system is the primary route for this compound uptake, some studies suggest the existence of a chromosomally encoded arginine transport system that can also transport this compound, albeit with lower efficiency.[2][3]

The Central Catabolic Pathway: Breaking Down this compound

Once inside the bacterial cell, this compound is channeled into the central metabolic pathways through a series of enzymatic reactions. The complete catabolism of this compound to universally usable metabolites like glutamate (B1630785) involves enzymes encoded by both the Ti plasmid and the bacterial chromosome.[4][5][6]

The initial and committing step in this compound degradation is its cleavage into L-arginine and pyruvate. This reaction is catalyzed by This compound oxidase , a membrane-bound enzyme complex encoded by the ooxA and ooxB genes on the Ti plasmid.[4]

The products of the this compound oxidase reaction, arginine and pyruvate, are then funneled into distinct metabolic pathways:

-

Pyruvate , a central metabolite, can directly enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in various biosynthetic pathways.

-

Arginine catabolism proceeds through a series of steps to yield proline and ultimately glutamate, providing both carbon and nitrogen.[4][5] This pathway involves the following key enzymes:

The genes for arginase and ornithine cyclodeaminase (arcA and arcB) are often found on a conjugal genetic element, distinct from the Ti plasmid.[4]

Signaling Pathway for this compound Catabolism

Regulation of this compound Catabolism: A Tightly Controlled Process

The expression of the this compound catabolism genes is not constitutive; it is tightly regulated to ensure that the metabolic machinery is synthesized only when this compound is available. This regulation occurs at the transcriptional level and is primarily controlled by the LysR-type transcriptional regulator, OccR , encoded by a gene within the occ region of the Ti plasmid.[7]

In the absence of this compound, OccR acts as a repressor, binding to the promoter region of the ooxA operon and preventing transcription. When this compound is present, it acts as an inducer, binding to OccR and causing a conformational change. This this compound-OccR complex then acts as a transcriptional activator, promoting the transcription of the this compound catabolism genes.[7] This elegant regulatory mechanism allows Agrobacterium to rapidly respond to the availability of this compound in its environment. The regulation of this compound degradation genes is also linked to the control of the Ti plasmid's transfer (tra) genes, suggesting a coordinated response to the presence of opines.[8][9][10]

Regulatory Circuit of the this compound Catabolism Operon

Quantitative Data on Agrobacterium Growth on this compound

The efficiency of this compound utilization can vary between different strains of Agrobacterium tumefaciens. Studies using chemostats to control nutrient availability have provided valuable quantitative data on the growth kinetics of these bacteria on this compound.

| Strain | Limiting Nutrient | Maximum Specific Growth Rate (µmax) (h⁻¹) | Substrate Affinity Constant (Ks) (µM) | Yield Coefficient (Y) (g cell/g substrate) |

| ATCC 15955 | This compound (Carbon source) | 0.25 | 1.5 | 0.35 |

| This compound (Nitrogen source) | 0.28 | 0.8 | 3.2 | |

| B6 | This compound (Carbon source) | 0.12 | 10.0 | 0.21 |

| This compound (Nitrogen source) | 0.14 | 5.0 | 2.1 |

Data adapted from Bell, C. R. (1991). Growth of Agrobacterium tumefaciens under this compound limitation in chemostats. Applied and Environmental Microbiology, 57(10), 2844-2849.[11]

These data indicate that strain ATCC 15955 is significantly more efficient at utilizing this compound as both a carbon and nitrogen source compared to strain B6, as evidenced by its higher maximum specific growth rate and lower substrate affinity constant (higher affinity).[11] Both strains utilize this compound more efficiently as a nitrogen source than as a carbon source, reflected in the higher yield coefficients.[11]

Experimental Protocols

Experimental Workflow for Identifying this compound Catabolism Genes

This compound Uptake Assay

Objective: To measure the rate of this compound transport into Agrobacterium tumefaciens cells.

Principle: This assay utilizes radiolabeled this compound ([³H]-octopine or [¹⁴C]-octopine) to quantify its uptake by bacterial cells over time.

Materials:

-

Agrobacterium tumefaciens culture grown to mid-log phase in a defined minimal medium.

-

Radiolabeled this compound (e.g., [³H]-octopine).

-

Non-radiolabeled this compound.

-

Minimal medium (e.g., AB minimal medium).

-

0.1 M LiCl.

-

Scintillation vials and scintillation fluid.

-

Filtration apparatus with 0.45 µm pore size filters.

-

Liquid scintillation counter.

Procedure:

-

Grow A. tumefaciens to mid-log phase (OD₆₀₀ ≈ 0.5) in minimal medium. If studying induction, add this compound to the growth medium at a suitable concentration (e.g., 1 mM) for a few hours before the assay.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with cold minimal medium lacking a carbon and nitrogen source.

-

Resuspend the cells in the same medium to a final OD₆₀₀ of approximately 1.0.

-

Initiate the uptake assay by adding a known concentration of radiolabeled this compound to the cell suspension.

-

At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots (e.g., 100 µL) of the cell suspension and immediately filter them through a 0.45 µm filter.

-

Rapidly wash the filter with two volumes of ice-cold 0.1 M LiCl to remove extracellular radiolabel.

-

Place the filter in a scintillation vial, add scintillation fluid, and vortex.

-

Measure the radioactivity in a liquid scintillation counter.

-

To determine non-specific binding, run a control with a large excess of non-radiolabeled this compound added before the radiolabeled substrate.

-

Calculate the rate of uptake in nmol/min/mg of total protein.

This compound Oxidase Enzyme Assay

Objective: To determine the activity of this compound oxidase in cell extracts.

Principle: The activity of this compound oxidase is measured by monitoring the this compound-dependent reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), or by detecting the formation of one of the products, arginine or pyruvate.

Materials:

-

A. tumefaciens cell pellet from a culture grown in the presence of this compound.

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM DTT and 10% glycerol).

-

This compound solution.

-

DCPIP solution.

-

Spectrophotometer.

Procedure (DCPIP Reduction Method):

-

Prepare a cell-free extract by resuspending the cell pellet in lysis buffer and disrupting the cells (e.g., by sonication or French press).

-

Centrifuge the lysate at high speed (e.g., 100,000 x g for 1 hour) to pellet the membranes.

-

Resuspend the membrane pellet in a minimal volume of lysis buffer. This will be the enzyme source.

-

Set up the reaction mixture in a cuvette containing buffer, DCPIP, and the membrane fraction.

-

Start the reaction by adding a known concentration of this compound.

-

Monitor the decrease in absorbance of DCPIP at 600 nm over time.

-

The rate of reaction is proportional to the rate of decrease in absorbance.

-

Calculate the specific activity in µmol of DCPIP reduced/min/mg of protein.

Reporter Gene Fusion Assay for Promoter Activity

Objective: To quantify the induction of an this compound-responsive promoter.

Principle: A promoterless reporter gene, such as lacZ (encoding β-galactosidase) or gusA (encoding β-glucuronidase), is fused downstream of the promoter of interest (e.g., the ooxA promoter). The expression of the reporter gene, and thus its enzymatic activity, becomes a proxy for the activity of the promoter under different conditions.

Materials:

-

A. tumefaciens strain carrying the promoter-reporter fusion construct.

-

Growth medium (e.g., minimal medium).

-

This compound (inducer).

-

Appropriate substrate for the reporter enzyme (e.g., ONPG for β-galactosidase, MUG for β-glucuronidase).

-

Cell lysis reagent (e.g., toluene (B28343) or a commercial reagent).

-

Spectrophotometer or fluorometer.

Procedure (using β-galactosidase):

-

Grow the A. tumefaciens reporter strain to mid-log phase in the presence or absence of the inducer, this compound.

-

Take a defined volume of the culture and measure the OD₆₀₀.

-

Permeabilize the cells by adding a few drops of toluene and vortexing vigorously.

-

Prepare a reaction mixture containing buffer and ONPG.

-

Add a small volume of the permeabilized cells to the reaction mixture and start a timer.

-

Incubate the reaction at a constant temperature (e.g., 28°C).

-

Stop the reaction by adding a stop solution (e.g., 1 M Na₂CO₃) when a yellow color has developed.

-

Measure the absorbance of the product (o-nitrophenol) at 420 nm.

-

Calculate the β-galactosidase activity in Miller units, which normalizes for cell density and reaction time.

Conclusion

The ability of Agrobacterium tumefaciens to utilize this compound as a source of carbon and nitrogen is a testament to its remarkable metabolic adaptability. This process, governed by a suite of Ti plasmid-encoded and chromosomally-encoded genes, is under precise regulatory control, allowing the bacterium to efficiently exploit the resources of the unique tumor environment it engineers. The detailed understanding of the transport, catabolism, and regulation of this compound utilization, as outlined in this guide, provides a solid foundation for further research into the intricate biology of Agrobacterium and for the development of novel biotechnological applications.

References

- 1. Growth of Agrobacterium tumefaciens under this compound limitation in chemostats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient vir Gene Induction in Agrobacterium tumefaciens Requires virA, virG, and vir Box from the Same Ti Plasmid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abnova.com [abnova.com]

- 4. This compound Dehydrogenase (ODH) Activity Assay Kit - Profacgen [profacgen.com]

- 5. Agrobacterium tumefaciens can Obtain Sulfur from an Opine that is Synthesized by this compound Synthase Using S-methylmethionine as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression, Purification and Characterization of Arginase from Helicobacter pylori in Its Apo Form | PLOS One [journals.plos.org]

- 7. Ornithine cyclodeaminase - Wikipedia [en.wikipedia.org]

- 8. Growth of Agrobacterium tumefaciens under this compound limitation in chemostats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Identification of Agrobacterium tumefaciens genes that direct the complete catabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of Octopine in Plant-Microbe Interactions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth exploration of the multifaceted role of octopine in the intricate interactions between plants and the phytopathogen Agrobacterium tumefaciens. It covers the biosynthesis of this compound, its catabolism by Agrobacterium, and its function as a critical signaling molecule that orchestrates the pathogenic lifestyle of the bacterium.

Introduction: The "Opine Concept"

Agrobacterium tumefaciens is a soil bacterium renowned for its unique ability to genetically transform plants, leading to the formation of crown gall tumors. This pathogenic relationship is a sophisticated example of chemical ecology, underpinned by a class of compounds known as opines. The "opine concept" posits that Agrobacterium genetically engineers its plant host to produce these unique molecules, which the bacterium can then exclusively use as a source of nutrients and as signaling cues.[1]

This compound, a derivative of the amino acid arginine and pyruvic acid, is a prominent member of the opine family.[2] Its presence in crown gall tumors is a direct consequence of the transfer and integration of a segment of the bacterial tumor-inducing (Ti) plasmid, the T-DNA, into the plant genome.[3][4] Genes within the T-DNA, such as this compound synthase (ocs), are expressed by the plant's cellular machinery, leading to the synthesis and accumulation of this compound within the tumor.[5][6]

This guide delves into the core functions of this compound, highlighting its significance as a chemical mediator that shapes the tumor environment to the benefit of the colonizing Agrobacterium.

This compound as a Nutrient Source

The primary and most well-established function of this compound is to serve as a specific nutrient source for Agrobacterium. Crown gall tumors can contain significantly elevated levels of this compound compared to healthy plant tissues.[7][8] The Ti plasmid, which carries the genetic information for opine synthesis in the plant, also harbors the genes necessary for their catabolism by the bacterium.[9][10]

Agrobacterium strains carrying an this compound-type Ti plasmid can utilize this compound as a source of carbon, nitrogen, and, as more recent research has shown, sulfur.[5][11][12] The catabolism of this compound is carried out by a set of enzymes encoded by the this compound catabolism (occ) operon located on the Ti plasmid.[13] This metabolic capability provides a significant competitive advantage to the inciting Agrobacterium strain within the nutrient-rich tumor environment.[14]

Quantitative Data on this compound Concentration and Bacterial Growth

The concentration of this compound in crown gall tumors can vary considerably depending on the host plant and the inciting Agrobacterium strain. This concentration directly impacts the growth and proliferation of the bacterial population.

| Parameter | Host/Strain | Value | Reference(s) |

| This compound Concentration | Tobacco & Sunflower Tumors | 1 to 240 times higher than normal tissue | [7][8] |

| Grapevine Tumors (Biotype 3 vs. Biotype 1) | ~20-fold higher in Biotype 3 | [15] | |

| Bacterial Growth Kinetics | A. tumefaciens ATCC 15955 | As N source: μmax = 0.25 h⁻¹, KS = 12.5 μM | [11][12] |

| As C source: μmax = 0.14 h⁻¹, KS = 25.0 μM | [11][12] | ||

| A. tumefaciens B6 | As N source: μmax = 0.12 h⁻¹, KS = 40.0 μM | [11][12] | |

| As C source: μmax = 0.05 h⁻¹, KS = 50.0 μM | [11][12] |

Table 1: Quantitative data on this compound concentration in crown gall tumors and the growth kinetics of Agrobacterium tumefaciens on this compound as a limiting nutrient. μmax represents the maximum specific growth rate, and KS represents the half-saturation constant for substrate affinity.

This compound as a Signaling Molecule

Beyond its role as a nutrient, this compound functions as a crucial signaling molecule, regulating key bacterial processes that are central to the success of the pathogenic interaction.

Induction of this compound Catabolism

The genes for this compound catabolism (occ operon) are not constitutively expressed. Their transcription is induced by the presence of this compound itself.[13] This regulation is mediated by the LysR-type transcriptional regulator, OccR, which is also encoded on the Ti plasmid.[1] In the presence of this compound, OccR binds to the promoter of the occ operon, activating the transcription of the catabolic genes.[16] This ensures that the metabolic machinery for this compound utilization is only produced when its substrate is available.

Regulation of Ti Plasmid Conjugation

This compound also plays a pivotal role in promoting the horizontal transfer of the Ti plasmid to other, non-pathogenic agrobacteria.[17] This process, known as conjugation, is a key mechanism for the dissemination of virulence traits within the bacterial population. The transfer of the Ti plasmid is controlled by a complex regulatory network that integrates both this compound signaling and quorum sensing.

The presence of this compound induces the expression of the traR gene, which encodes a transcriptional activator.[18] TraR is a key component of a quorum-sensing system that relies on the production and perception of N-acyl-homoserine lactone (AHL) signaling molecules.[18] At high bacterial population densities, the accumulation of AHLs leads to the activation of TraR, which in turn triggers the expression of the tra and trb genes required for plasmid conjugation.[18][19]

Chemotaxis

Agrobacterium tumefaciens exhibits a chemotactic response towards this compound.[1] This directed movement allows the bacteria to actively seek out and colonize the opine-rich environment of the crown gall tumor, further enhancing their competitive advantage.

Signaling Pathways and Experimental Workflows

The intricate regulatory networks governed by this compound can be visualized as signaling pathways and experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Motility and Chemotaxis in Agrobacterium tumefaciens Surface Attachment and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The conjugal transfer system of Agrobacterium tumefaciens this compound-type Ti plasmids is closely related to the transfer system of an IncP plasmid and distantly related to Ti plasmid vir genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A β-glucuronidase (GUS) Based Cell Death Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Subdomains of the this compound synthase upstream activating element direct cell-specific expression in transgenic tobacco plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. web.uri.edu [web.uri.edu]

- 8. Agrobacterium tumefaciens can Obtain Sulfur from an Opine that is Synthesized by this compound Synthase Using S-methylmethionine as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GUS Gene Assay [cas.miamioh.edu]

- 10. journals.asm.org [journals.asm.org]

- 11. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. skoplab.weebly.com [skoplab.weebly.com]

- 13. Detection and quantitation of this compound in normal plant tissue and in crown gall tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Co-dependent and Interdigitated: Dual Quorum Sensing Systems Regulate Conjugative Transfer of the Ti Plasmid and the At Megaplasmid in Agrobacterium tumefaciens 15955 [frontiersin.org]

- 15. m.youtube.com [m.youtube.com]

- 16. journals.asm.org [journals.asm.org]

- 17. Transient expression of the β-glucuronidase gene in Cannabis sativa varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. egyankosh.ac.in [egyankosh.ac.in]

- 19. Detection and Quantitation of this compound in Normal Plant Tissue and in Crown Gall Tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Octopine in the Virulence of Agrobacterium tumefaciens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted role of octopine in the virulence of Agrobacterium tumefaciens, the causative agent of crown gall disease in plants. This compound, a unique amino acid derivative produced in plant tumors, serves as a crucial nutrient source for the bacterium and as a key signaling molecule that fine-tunes the expression of virulence genes. This document details the molecular mechanisms of this compound metabolism, its regulatory circuits, and its impact on bacterial behavior, providing valuable insights for researchers in microbiology, plant pathology, and drug development.

The "Opine Concept": A Foundation for Virulence

The virulence of Agrobacterium tumefaciens is intrinsically linked to the "opine concept," a remarkable example of inter-kingdom metabolic exploitation. The bacterium genetically engineers its plant host to produce opines, such as this compound, which it can then exclusively catabolize.[1] This strategy provides the bacterium with a competitive advantage in the tumor environment. The genes for opine synthesis are located on the transferred DNA (T-DNA) of the tumor-inducing (Ti) plasmid and are expressed in the plant cell, while the genes for opine catabolism are located on the non-transferred region of the same Ti plasmid and are expressed by the bacterium.[2]

This compound Metabolism: A Multi-step Catabolic Pathway

Agrobacterium tumefaciens utilizes a specific set of enzymes to degrade this compound and assimilate its constituent components as carbon, nitrogen, and energy sources.[3] The catabolism of this compound to glutamate (B1630785) involves a four-step pathway encoded by a series of genes, many of which are located on the Ti plasmid.[3]

Table 1: Key Enzymes and Genes in this compound Catabolism

| Enzyme | Gene(s) | Reaction |

| This compound Oxidase | ooxAB | This compound + O₂ → Arginine + Pyruvate + H₂O₂ |

| Arginase | arcA | Arginine + H₂O → Ornithine + Urea |

| Ornithine Cyclodeaminase | ocd | Ornithine → Proline + NH₃ |

| Proline Dehydrogenase | putA | Proline + FAD + H₂O → Pyrroline-5-carboxylate + FADH₂ |

Source:[3]

Quantitative Data on this compound Catabolism Enzymes

While comprehensive kinetic data for all enzymes in the this compound catabolic pathway from Agrobacterium tumefaciens is not fully available in the literature, some key parameters have been determined.

Table 2: Kinetic Parameters of this compound Catabolism Enzymes

| Enzyme | Organism | Substrate | K_m_ | V_max_ | Reference |

| This compound Oxidase | Agrobacterium tumefaciens | This compound | 1 mM | Not Reported | [4] |

| Ornithine Cyclodeaminase | Agrobacterium tumefaciens (strain Ach5) | L-Ornithine | 0.25 mM | Not Reported | [5] |

| Arginase | Bacillus subtilis 168 | Arginine | 4.6 mM | 133.0 µmol/min/mg | [6] |

| Arginase | Rat Liver | Arginine | 1.7 mM | Not Reported | [7] |

| Proline Dehydrogenase | Escherichia coli | L-Proline | Not Reported | Not Reported | [8] |

Note: Kinetic data for arginase and proline dehydrogenase from Agrobacterium tumefaciens were not available in the searched literature. The provided data from other organisms can serve as a reference.

Regulation of this compound Catabolism: The Role of OccR

The expression of the this compound catabolism (occ) genes is tightly regulated by the LysR-type transcriptional regulator, OccR.[2] In the absence of this compound, OccR binds to the promoter region of the occQ operon, which includes genes for this compound transport, and represses its transcription.[1] Upon binding to this compound, OccR undergoes a conformational change that converts it into a transcriptional activator, leading to the induction of the occ genes.[1][9] This elegant regulatory mechanism ensures that the enzymatic machinery for this compound catabolism is only produced when the substrate is available.

Quantitative Data on OccR Binding

The binding affinity of the periplasmic binding protein OccJ, a key component of the this compound transport system regulated by OccR, for this compound has been quantified.

Table 3: Binding Affinity of OccJ for this compound

| Protein | Ligand | Dissociation Constant (K_d_) | Method | Reference |

| OccJ | This compound | 4 ± 1 nM | Tryptophan Fluorescence Spectroscopy / ITC | [10] |

This compound as a Signaling Molecule in Virulence

Beyond its role as a nutrient, this compound acts as a crucial signaling molecule that enhances the virulence of Agrobacterium. The primary induction of the virulence (vir) genes is triggered by phenolic compounds, such as acetosyringone (B1664989), released from wounded plant tissues.[10] This signaling is mediated by the two-component regulatory system VirA/VirG.[10] this compound has been shown to potentiate this induction, leading to a 2- to 10-fold increase in vir gene expression in the presence of acetosyringone.

While the precise molecular mechanism of this enhancement is not fully elucidated, it is hypothesized that this compound, or a metabolite of its catabolism, may interact with components of the VirA/VirG system or downstream signaling pathways. This interaction could increase the sensitivity of the VirA sensor kinase to phenolic inducers or enhance the activity of the VirG response regulator.

This compound and Chemotaxis

Agrobacterium tumefaciens exhibits positive chemotaxis towards this compound, allowing the bacterium to actively move towards the nutrient-rich tumor environment.[9] This directed movement is a critical aspect of its virulence strategy, ensuring a high concentration of bacteria at the site of infection. The chemotactic response to opines is mediated by specific chemoreceptors encoded on the Ti plasmid.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Agrobacterium tumefaciens Virulence Assay (Potato Disc Bioassay)

This assay provides a semi-quantitative measure of the virulence of Agrobacterium strains.

Materials:

-

Large, healthy potatoes

-

Agrobacterium tumefaciens culture

-

Luria-Bertani (LB) medium

-

1.5% Water agar (B569324) plates

-

Sterile cork borer (1 cm diameter)

-

Sterile scalpel

-

Sterile distilled water

-

0.1 M MgSO₄

-

Carbenicillin (B1668345) solution (100 mg/mL)

Procedure:

-

Prepare Potatoes:

-

Thoroughly wash and surface-sterilize potatoes by immersing them in a 10% bleach solution for 20 minutes, followed by three rinses with sterile distilled water.

-

Aseptically, use a sterile cork borer to obtain cylindrical potato tissue cores.

-

Slice the cores into uniform discs of approximately 5 mm thickness using a sterile scalpel.

-

-

Prepare Bacterial Inoculum:

-

Grow the Agrobacterium strain overnight in LB medium at 28°C with appropriate antibiotics.

-

Pellet the bacteria by centrifugation and resuspend in 0.1 M MgSO₄ to an optical density at 600 nm (OD₆₀₀) of 0.5.

-

-

Inoculation:

-

Place the potato discs on 1.5% water agar plates.

-

Inoculate the surface of each disc with 10 µL of the bacterial suspension.

-

-

Co-cultivation:

-

Incubate the plates in the dark at room temperature (22-25°C) for 2-3 days.

-

-

Selection and Tumor Formation:

-

Transfer the potato discs to fresh water agar plates containing carbenicillin (500 µg/mL) to inhibit bacterial overgrowth.

-

Continue incubation in the dark for 3-4 weeks.

-

-

Data Analysis:

-

Count the number of tumors formed on each disc. The virulence is proportional to the number and size of the tumors.

-

Quantification of vir Gene Expression using a β-Galactosidase Reporter Assay

This protocol describes the use of a vir promoter-lacZ fusion to quantify the induction of virulence genes.

Materials:

-

Agrobacterium strain containing a vir-lacZ reporter plasmid

-

Induction medium (e.g., AB minimal medium)

-

Acetosyringone

-

This compound

-

Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)

-

ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer)

-

1 M Na₂CO₃

-

0.1% SDS

Procedure:

-

Bacterial Culture and Induction:

-

Grow the Agrobacterium reporter strain overnight in a suitable medium.

-

Inoculate fresh induction medium to an OD₆₀₀ of ~0.1.

-

Add acetosyringone (e.g., 100 µM) and different concentrations of this compound to the cultures. Include a control with only acetosyringone and a negative control with no inducers.

-

Incubate the cultures at 28°C for 6-8 hours.

-

-

Cell Lysis:

-

Measure the final OD₆₀₀ of the cultures.

-

Take a 1 mL aliquot of each culture, pellet the cells, and resuspend in 1 mL of Z-buffer.

-

Add 2 drops of chloroform and 1 drop of 0.1% SDS to each tube and vortex vigorously for 10 seconds.

-